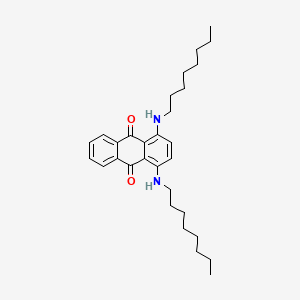
2-(3,4-Difluoroanilino)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Difluoroanilino)acetohydrazide is a chemical compound that has garnered attention in various fields of research due to its unique structural properties and potential applications. This compound is characterized by the presence of two fluorine atoms on the aniline ring, which can significantly influence its chemical behavior and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Difluoroanilino)acetohydrazide typically involves the reaction of 3,4-difluoroaniline with acetohydrazide. The process generally includes the following steps:
Nucleophilic Substitution Reaction: 3,4-difluoroaniline reacts with acetohydrazide under controlled conditions to form the desired product.
Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C. A catalyst such as hydrochloric acid may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure consistent reaction conditions and efficient mixing of reactants.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
化学反応の分析
Types of Reactions
2-(3,4-Difluoroanilino)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: The fluorine atoms on the aniline ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted aniline derivatives.
科学的研究の応用
2-(3,4-Difluoroanilino)acetohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(3,4-Difluoroanilino)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can:
Inhibit Enzymes: It may inhibit certain enzymes involved in metabolic pathways.
Disrupt Cell Membranes: The compound can alter the permeability of cell membranes, affecting cellular functions.
Interact with DNA/RNA: It may bind to nucleic acids, influencing gene expression and protein synthesis.
類似化合物との比較
Similar Compounds
2-(2,4-Difluoroanilino)acetohydrazide: Similar in structure but with fluorine atoms at different positions on the aniline ring.
2-(2,3-Difluoroanilino)acetohydrazide: Another isomer with fluorine atoms at the 2 and 3 positions.
2-(3,5-Difluoroanilino)acetohydrazide: Fluorine atoms are located at the 3 and 5 positions.
Uniqueness
2-(3,4-Difluoroanilino)acetohydrazide is unique due to the specific positioning of the fluorine atoms, which can influence its reactivity and biological activity differently compared to other isomers. This uniqueness makes it a valuable compound for targeted research and applications.
特性
CAS番号 |
2351-01-1 |
|---|---|
分子式 |
C8H9F2N3O |
分子量 |
201.17 g/mol |
IUPAC名 |
2-(3,4-difluoroanilino)acetohydrazide |
InChI |
InChI=1S/C8H9F2N3O/c9-6-2-1-5(3-7(6)10)12-4-8(14)13-11/h1-3,12H,4,11H2,(H,13,14) |
InChIキー |
VMQFEHWRUILHJX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1NCC(=O)NN)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


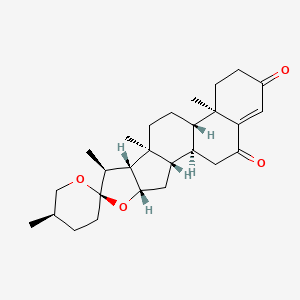
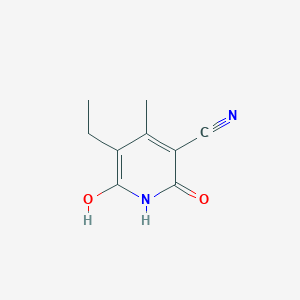
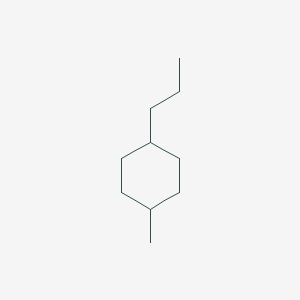

![N-(3-{3-chloro-8-[(4-morpholin-4-ylphenyl)amino]imidazo[1,2-a]pyrazin-6-yl}benzyl)methanesulfonamide](/img/structure/B14165564.png)
![2-(4-Isobutyl-2,3-dihydro-1H-6-thia-5,8,10-triaza-cyclopenta[c]fluoren-7-ylsulfanyl)-acetamide](/img/structure/B14165572.png)
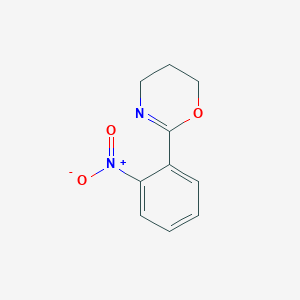
![1-[5-(Cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea](/img/structure/B14165580.png)

![2-[3-(4-Bromophenyl)-3-oxopropyl]cyclohexanone](/img/structure/B14165598.png)
![2-{2-[(4-bromophenyl)carbonyl]-1-(4-chlorophenyl)butyl}-N,N'-dicyclohexylpropanediamide](/img/structure/B14165612.png)
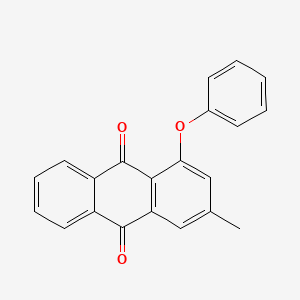
![3-Methoxy-1H-pyrazolo[4,3-e][1,2,4]triazine](/img/structure/B14165619.png)
